4-((4-(Aminocarbonyl)benzoyl)amino)phenylarsonic acid
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Overview
Description
4-((4-(Aminocarbonyl)benzoyl)amino)phenylarsonic acid is an organic compound that contains both an arsonic acid group and an aminocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Aminocarbonyl)benzoyl)amino)phenylarsonic acid typically involves multiple steps. One common method involves the reaction of 4-aminobenzoic acid with phenylarsonic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Aminocarbonyl)benzoyl)amino)phenylarsonic acid can undergo various types of chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form different oxidation states of arsenic.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminocarbonyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve reagents such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the arsonic acid group can lead to the formation of arsenate derivatives, while reduction can produce arsenite derivatives.
Scientific Research Applications
4-((4-(Aminocarbonyl)benzoyl)amino)phenylarsonic acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in treating certain medical conditions, particularly those involving arsenic-based therapies.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism of action of 4-((4-(Aminocarbonyl)benzoyl)amino)phenylarsonic acid involves its interaction with specific molecular targets and pathways. The arsonic acid group can interact with cellular proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including changes in cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: This compound is similar in structure but lacks the arsonic acid group.
Phenylarsonic acid: This compound contains the arsonic acid group but lacks the aminocarbonyl group.
Uniqueness
4-((4-(Aminocarbonyl)benzoyl)amino)phenylarsonic acid is unique due to the presence of both the arsonic acid and aminocarbonyl groups in its structure
Properties
CAS No. |
5410-68-4 |
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Molecular Formula |
C14H13AsN2O5 |
Molecular Weight |
364.18 g/mol |
IUPAC Name |
[4-[(4-carbamoylbenzoyl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C14H13AsN2O5/c16-13(18)9-1-3-10(4-2-9)14(19)17-12-7-5-11(6-8-12)15(20,21)22/h1-8H,(H2,16,18)(H,17,19)(H2,20,21,22) |
InChI Key |
HYSIWANWWUGRIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)C(=O)NC2=CC=C(C=C2)[As](=O)(O)O |
Origin of Product |
United States |
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